molecular formula C17H16N4O7 B5203244 5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5203244
M. Wt: 388.3 g/mol
InChI Key: GCJWULJBZIADSZ-UHFFFAOYSA-N
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Description

5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of appropriate precursors under oxidative conditions to form the oxadiazole ring.

    Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction.

    Formation of the Diazinane Trione Core: This involves the cyclization of suitable intermediates under controlled conditions to form the diazinane trione structure.

    Final Assembly: The final step involves the coupling of the oxadiazole and diazinane trione moieties under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, especially at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity against certain diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific molecular targets, such as enzymes or receptors, altering their activity and thereby producing a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-{3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}hydrazono]-1,5-dihydro-4H-1,2,4-triazol-4-amine
  • 3-{3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)acrylonitrile

Uniqueness

The uniqueness of 5-[[3-Ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-[[3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O7/c1-3-26-14-7-10(6-11-15(22)18-17(24)19-16(11)23)4-5-13(14)27-8-12-9(2)20-28-21(12)25/h4-7H,3,8H2,1-2H3,(H2,18,19,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJWULJBZIADSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=[N+](ON=C3C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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